molecular formula C13H8N4O3 B11952175 Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-3-nitroso- CAS No. 3323-01-1

Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-3-nitroso-

Cat. No.: B11952175
CAS No.: 3323-01-1
M. Wt: 268.23 g/mol
InChI Key: AAVJZUPADMJRQF-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-3-nitrosoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a nitrophenyl group at the 2-position and a nitroso group at the 3-position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-3-nitrosoimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 4-nitroaniline with 2-bromo-3-nitrosoimidazo[1,2-a]pyridine under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow synthesis approach, which allows for better control over reaction conditions and yields. This method can utilize automated systems to mix and react the starting materials in a controlled environment, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-3-nitrosoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Scientific Research Applications

2-(4-nitrophenyl)-3-nitrosoimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-3-nitrosoimidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. The nitrophenyl group can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenyl)imidazo[1,2-a]pyridine
  • 3-nitrosoimidazo[1,2-a]pyridine
  • 2-(4-aminophenyl)-3-nitrosoimidazo[1,2-a]pyridine

Uniqueness

2-(4-nitrophenyl)-3-nitrosoimidazo[1,2-a]pyridine is unique due to the presence of both nitrophenyl and nitroso groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

3323-01-1

Molecular Formula

C13H8N4O3

Molecular Weight

268.23 g/mol

IUPAC Name

2-(4-nitrophenyl)-3-nitrosoimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8N4O3/c18-15-13-12(14-11-3-1-2-8-16(11)13)9-4-6-10(7-5-9)17(19)20/h1-8H

InChI Key

AAVJZUPADMJRQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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